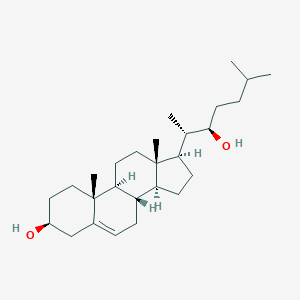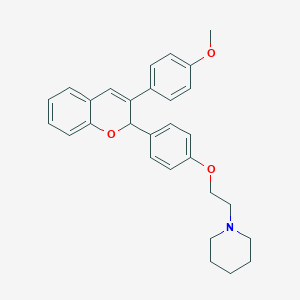
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran, commonly known as PEP, is a synthetic compound that belongs to the class of benzopyran derivatives. It is used as a research tool in the field of neuroscience, particularly in studying the role of serotonin receptors in the central nervous system. PEP has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
作用机制
PEP acts as a partial agonist of the 5-HT1A receptor subtype, which is coupled to the G-protein signaling pathway. Upon binding to the receptor, PEP induces a conformational change that activates the G-protein, leading to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. This results in the modulation of various downstream signaling pathways, including the regulation of ion channels, neurotransmitter release, and gene expression.
生化和生理效应
PEP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the induction of neuroplasticity. It has been shown to have anxiolytic and antidepressant-like effects in animal models, and may have potential therapeutic applications in the treatment of mood and anxiety disorders.
实验室实验的优点和局限性
PEP has several advantages as a research tool, including its high potency and selectivity for the 5-HT1A receptor subtype, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its limitations include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects at high concentrations.
未来方向
There are several future directions for research on PEP and its potential therapeutic applications. These include the development of more potent and selective analogs of PEP, the investigation of its effects on other serotonin receptor subtypes, and the exploration of its potential for use in combination with other pharmacological agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anxiolytic and antidepressant-like effects, and to identify potential biomarkers for patient stratification and treatment response.
合成方法
PEP can be synthesized using a multi-step process that involves the reaction of 4-(2-piperidinoethoxy)benzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and reduction steps. The final product is obtained as a white crystalline solid with a high degree of purity.
科学研究应用
PEP has been extensively used in scientific research to study the mechanism of action of serotonin receptors and their role in various physiological and pathological processes. It has been shown to be a potent and selective agonist of the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress responses.
属性
CAS 编号 |
157173-60-9 |
|---|---|
产品名称 |
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran |
分子式 |
C29H31NO3 |
分子量 |
441.6 g/mol |
IUPAC 名称 |
1-[2-[4-[3-(4-methoxyphenyl)-2H-chromen-2-yl]phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C29H31NO3/c1-31-25-13-9-22(10-14-25)27-21-24-7-3-4-8-28(24)33-29(27)23-11-15-26(16-12-23)32-20-19-30-17-5-2-6-18-30/h3-4,7-16,21,29H,2,5-6,17-20H2,1H3 |
InChI 键 |
CLSQFRZGLVXJHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2C4=CC=C(C=C4)OCCN5CCCCC5 |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2C4=CC=C(C=C4)OCCN5CCCCC5 |
同义词 |
2-(4-(2-piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran 2-(piperdinoethoxyphenyl)-3-(4-methoxyphenyl)-2H-benzopyran K-7 benzopyran compound |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
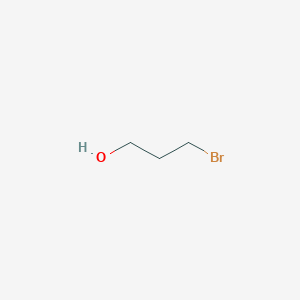
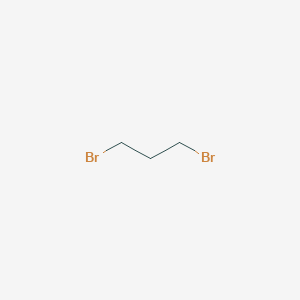


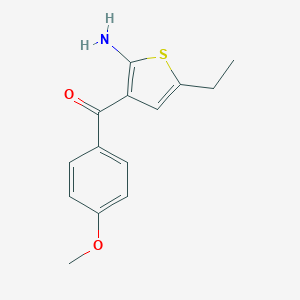

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)



